molecular formula C19H34N2O2 B14229599 1-(1H-Imidazol-1-yl)ethyl tetradecanoate CAS No. 562069-47-0

1-(1H-Imidazol-1-yl)ethyl tetradecanoate

Cat. No.: B14229599
CAS No.: 562069-47-0
M. Wt: 322.5 g/mol
InChI Key: LINNUSCVVYVOLU-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)ethyl tetradecanoate is a compound that features an imidazole ring attached to an ethyl chain, which is further linked to a tetradecanoate (myristate) ester. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules. The tetradecanoate ester is a fatty acid ester, commonly found in natural fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate typically involves the esterification of 1-(1H-Imidazol-1-yl)ethanol with tetradecanoic acid. The reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to achieve high yields and selectivity under milder conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the imidazole ring.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-(1H-Imidazol-1-yl)ethanol and tetradecanol.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(1H-Imidazol-1-yl)ethyl tetradecanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to the presence of the imidazole ring.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)ethyl tetradecanoate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active imidazole-containing moiety.

Comparison with Similar Compounds

    1-(1H-Imidazol-1-yl)ethanol: Shares the imidazole ring but lacks the tetradecanoate ester.

    1-(1H-Imidazol-1-yl)ethyl acetate: Similar structure but with a shorter acetate ester.

    1-(1H-Imidazol-1-yl)ethyl hexadecanoate: Similar structure but with a longer hexadecanoate ester.

Uniqueness: 1-(1H-Imidazol-1-yl)ethyl tetradecanoate is unique due to its specific combination of the imidazole ring and the tetradecanoate ester, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

562069-47-0

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

1-imidazol-1-ylethyl tetradecanoate

InChI

InChI=1S/C19H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)23-18(2)21-16-15-20-17-21/h15-18H,3-14H2,1-2H3

InChI Key

LINNUSCVVYVOLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)N1C=CN=C1

Origin of Product

United States

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